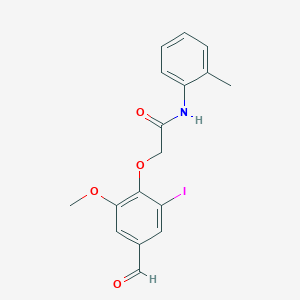

4-(furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

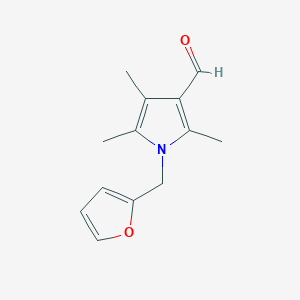

The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a benzoxazine ring (a type of oxazine ring fused to a benzene ring), and carboxylic acid groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan platform chemicals can be synthesized from biomass, specifically from furfural and 5-hydroxy-methylfurfural . Additionally, furan-2-carboxylic acid derivatives have been synthesized from furan-2-carboxylic acid and various amino acids .Applications De Recherche Scientifique

Synthesis and Polymerization

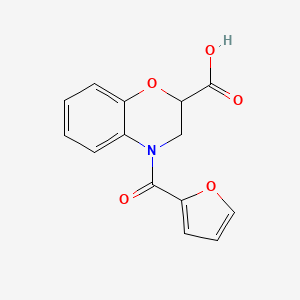

4-(Furan-2-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is involved in the synthesis of various heterocyclic compounds due to its reactive furan and benzoxazine rings. For instance, it has been used in the synthesis of bio-based benzoxazine monomers through reactions with bio-derived amines, like furfurylamine. These monomers have shown potential in creating fully biomass-based polybenzoxazines with desirable properties such as thermal stability, making them suitable for applications in functional polymers and optoelectronic materials. The synthesis process leverages the furan moiety's reactivity to enhance copolymerization and improve the material's cross-linking density and thermal properties, which are crucial for a wide range of applications, including the production of high-performance resins and coatings (Wang et al., 2012; Zhu et al., 2020).

Heterocyclic Compound Synthesis

The compound also plays a role in the formation of various heterocyclic compounds through reactions with other chemicals. For example, it has been involved in the synthesis of novel heterocyclic systems bearing amino acid units, demonstrating the versatility of this compound in organic synthesis. These reactions often result in the creation of compounds with potential applications in pharmaceuticals and materials science, indicating the breadth of utility of this compound in synthesizing new and useful molecular structures (İ. Koca et al., 2014).

Structural and Photophysical Studies

Additionally, the synthesis and structural characterization of derivatives of this compound have been studied, including X-ray crystallography and Hirshfeld surface analysis. These studies provide insight into the molecular structure, intermolecular interactions, and photophysical properties of benzoxazine derivatives. Understanding these properties is essential for the development of new materials with specific optical and electronic characteristics, which can be applied in fields such as optoelectronics and material science (Wattanathana et al., 2021).

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy . This has inspired medicinal chemists to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives can be made through numerous methods and have numerous structural reactions . This offers a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Propriétés

IUPAC Name |

4-(furan-2-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-13(11-6-3-7-19-11)15-8-12(14(17)18)20-10-5-2-1-4-9(10)15/h1-7,12H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJMTZMBKZJJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1C(=O)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide](/img/structure/B2875903.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2875906.png)